2-Méthoxy-3-méthyl-pyridin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

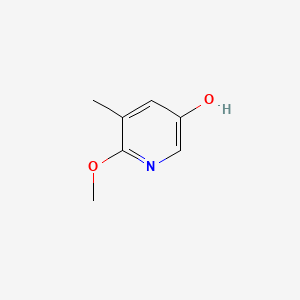

2-Methoxy-3-methyl-pyridin-5-ol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the third position, and a hydroxyl group at the fifth position of the pyridine ring

Applications De Recherche Scientifique

2-Methoxy-3-methyl-pyridin-5-ol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Target of Action

2-Methoxy-3-methyl-pyridin-5-ol primarily targets specific enzymes and receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating oxidative stress and inflammation. The compound’s primary targets include enzymes like cyclooxygenase (COX) and receptors such as the nuclear factor-kappa B (NF-κB) pathway .

Mode of Action

The interaction of 2-Methoxy-3-methyl-pyridin-5-ol with its targets involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. For instance, by inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Similarly, modulation of the NF-κB pathway can result in decreased expression of inflammatory cytokines .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Oxidative Stress Pathways : It may also enhance the activity of antioxidant enzymes, reducing oxidative stress . These pathways collectively contribute to the compound’s therapeutic effects, such as reducing inflammation and protecting cells from oxidative damage.

Pharmacokinetics

The pharmacokinetics of 2-Methoxy-3-methyl-pyridin-5-ol involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted via the kidneys, with metabolites being eliminated in the urine . These properties impact its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the action of 2-Methoxy-3-methyl-pyridin-5-ol results in decreased production of pro-inflammatory mediators and reduced oxidative stress. At the cellular level, this translates to reduced inflammation, protection against cellular damage, and improved cell survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-3-methyl-pyridin-5-ol. For example, extreme pH levels can affect its stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its bioavailability and therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-pyridin-5-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their corresponding hydroxylated products .

Another synthetic route involves the use of Grignard reagents. The addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .

Industrial Production Methods

Industrial production of 2-Methoxy-3-methyl-pyridin-5-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as the application of whole cells of Burkholderia sp. MAK1, is also being explored for industrial-scale production due to its environmental benefits and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-3-methyl-pyridin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-5-methylpyridine: Similar structure but lacks the hydroxyl group at the fifth position.

3-Methoxy-5-methylpyridine: Similar structure but with different positioning of the methoxy and methyl groups.

2-Hydroxy-3-methylpyridine: Similar structure but with a hydroxyl group instead of a methoxy group at the second position.

Uniqueness

2-Methoxy-3-methyl-pyridin-5-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-Methoxy-3-methyl-pyridin-5-ol (also known as 2-Methoxy-3-methyl-5-pyridinol) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound interacts with various enzymes and receptors, influencing critical biochemical pathways related to inflammation and oxidative stress. This article explores the biological activity of 2-Methoxy-3-methyl-pyridin-5-ol, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Target Enzymes and Receptors

2-Methoxy-3-methyl-pyridin-5-ol primarily targets enzymes such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation. Additionally, it may modulate the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Pathways : It enhances the activity of antioxidant enzymes, contributing to a reduction in oxidative stress.

- Inflammatory Response : By inhibiting pro-inflammatory mediators, it helps in managing conditions associated with chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of 2-Methoxy-3-methyl-pyridin-5-ol involves its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is readily absorbed following administration.

- Distribution : It distributes throughout various tissues, with a preference for sites of inflammation.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via the kidneys, with metabolites eliminated in urine.

Anti-inflammatory Effects

Research indicates that 2-Methoxy-3-methyl-pyridin-5-ol exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces the production of inflammatory cytokines and mediators in activated immune cells. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is particularly relevant in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders.

Case Studies

- In Vitro Studies : A study evaluated the effects of 2-Methoxy-3-methyl-pyridin-5-ol on human monocytes activated by lipopolysaccharides (LPS). Results showed a marked decrease in the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Animal Models : In a mouse model of induced inflammation, administration of this compound led to reduced edema and lower levels of inflammatory markers compared to control groups. These findings support its therapeutic potential in managing inflammatory responses.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes; modulation of NF-κB | |

| Antioxidant | Scavenging free radicals; enhancing antioxidant enzyme activity | |

| Neuroprotective | Protection against oxidative stress in neuronal cells |

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTIDIZITOJZFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.